3-Allyl-5-methoxy-1H-indole
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Overview
Description
3-Allyl-5-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5-methoxy-1H-indole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this compound, the starting materials would include 5-methoxyindole and an allyl halide. The reaction is carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the allyl group to a propyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: 3-Propyl-5-methoxy-1H-indole.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-Allyl-5-methoxy-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Allyl-5-methoxy-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors, such as serotonin receptors, and modulate their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-methylindole: Another indole derivative with similar structural features.
Indole-3-carbaldehyde: A metabolite of dietary tryptophan with biological activity.
5-Methoxy-N,N-diallyltryptamine: A compound with a similar methoxy group and allyl substituents.
Uniqueness
3-Allyl-5-methoxy-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the allyl and methoxy groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H13NO |
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Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-methoxy-3-prop-2-enyl-1H-indole |
InChI |
InChI=1S/C12H13NO/c1-3-4-9-8-13-12-6-5-10(14-2)7-11(9)12/h3,5-8,13H,1,4H2,2H3 |
InChI Key |
PUPRJYUVUZVHEJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CC=C |
Origin of Product |
United States |
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